Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate
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Overview
Description
7-Acetyloxy-2-oxo-2H-1-benzopyran-6-carboxylic acid methyl ester is a chemical compound belonging to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyloxy-2-oxo-2H-1-benzopyran-6-carboxylic acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The acetylation of the hydroxyl group is achieved using acetic anhydride in the presence of a base such as pyridine. The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also a consideration in industrial settings to ensure sustainable production practices.
Chemical Reactions Analysis
Types of Reactions
7-Acetyloxy-2-oxo-2H-1-benzopyran-6-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester and acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced coumarin derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
7-Acetyloxy-2-oxo-2H-1-benzopyran-6-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticoagulant and anti-inflammatory agents.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Acetyloxy-2-oxo-2H-1-benzopyran-6-carboxylic acid methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its therapeutic effects. The compound’s structure allows it to interact with cellular receptors and enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant similar to warfarin.
Uniqueness
7-Acetyloxy-2-oxo-2H-1-benzopyran-6-carboxylic acid methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetyl and ester groups make it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Biological Activity
Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H10O5
- Molecular Weight : 234.21 g/mol
- CAS Number : 61467-57-0
Pharmacological Activities
-
Anticancer Activity
- Studies have shown that coumarin derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that this compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways .
- A related study indicated that similar coumarin derivatives effectively inhibit the invasion of cancer cells, suggesting that this compound may also possess anti-invasive properties .
- Anti-inflammatory Effects
- Antimicrobial Activity
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been found to inhibit specific enzymes involved in cancer progression and inflammation, such as matrix metalloproteinases (MMPs) and serine proteases .
- Induction of Apoptosis : The activation of apoptotic pathways is a significant mechanism for its anticancer activity. The compound may increase the expression of pro-apoptotic factors while decreasing anti-apoptotic signals .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on human breast cancer cell lines (MCF7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. The compound was shown to induce apoptosis as confirmed by flow cytometry analysis.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant decrease in paw edema compared to the control group, demonstrating its potential as an anti-inflammatory agent.
Summary Table of Biological Activities
Properties
CAS No. |
61467-57-0 |
---|---|
Molecular Formula |
C13H10O6 |
Molecular Weight |
262.21 g/mol |
IUPAC Name |
methyl 7-acetyloxy-2-oxochromene-6-carboxylate |
InChI |
InChI=1S/C13H10O6/c1-7(14)18-11-6-10-8(3-4-12(15)19-10)5-9(11)13(16)17-2/h3-6H,1-2H3 |
InChI Key |
SCFJODQVGAGBDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1)C(=O)OC |
Origin of Product |
United States |
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